molecular formula C9H8ClNO3 B026032 Methyl 4-(chloro(hydroxyimino)methyl)benzoate CAS No. 101023-70-5

Methyl 4-(chloro(hydroxyimino)methyl)benzoate

Cat. No. B026032
CAS RN: 101023-70-5
M. Wt: 213.62 g/mol
InChI Key: OSEDFBIVKALVNN-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(chloro(hydroxyimino)methyl)benzoate, also known as 4-Chloro-3-hydroxy-N-methylbenzoic acid, is a synthetic organic compound . It belongs to the group of aromatic carboxylic acids, which are commonly used in the synthesis of pharmaceuticals, dyes, and other chemicals. The molecular formula of this compound is C9H8ClNO3 .


Molecular Structure Analysis

The molecular weight of Methyl 4-(chloro(hydroxyimino)methyl)benzoate is 213.62 g/mol . The InChI Key is OSEDFBIVKALVNN-FLIBITNWSA-N . The exact mass and the monoisotopic mass of the compound are both 213.0192708 g/mol . The compound has a topological polar surface area of 58.9 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-(chloro(hydroxyimino)methyl)benzoate are not detailed in the searched resources, it’s known that this compound can participate in various reactions, including condensation, esterification, and oxidation.


Physical And Chemical Properties Analysis

Methyl 4-(chloro(hydroxyimino)methyl)benzoate has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 213.0192708 g/mol . The compound has a topological polar surface area of 58.9 Ų .

Scientific Research Applications

Catalysis

In the synthesis of Methyl Benzoate (MB) compounds, solid acids of zirconium metal solids fixed with various substances, including titanium, have shown excellent activity. This compound can potentially be used in catalytic processes involving solid acids .

Flavor and Fragrance Industry

MB compounds, which include derivatives of Methyl 4-(chloro(hydroxyimino)methyl)benzoate, are used for their fruity flavor in syrups and as solvents in resin rubber. They are also used in flavoring and as raw materials in antitumor and antifungal drugs .

Green Chemistry

The development of reusable supported solid acids for the synthesis of MB compounds aligns with the principles of green chemistry. This compound could be involved in environmentally friendly chemical processes that minimize waste and pollution .

Safety and Hazards

While specific safety and hazard information for Methyl 4-(chloro(hydroxyimino)methyl)benzoate is not available in the searched resources, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .

properties

IUPAC Name

methyl 4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-14-9(12)7-4-2-6(3-5-7)8(10)11-13/h2-5,13H,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDFBIVKALVNN-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626180
Record name Methyl 4-[(Z)-chloro(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chloro(hydroxyimino)methyl)benzoate

CAS RN

101023-70-5
Record name Methyl 4-[(Z)-chloro(hydroxyimino)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-(chloro(hydroxyimino)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(chloro(hydroxyimino)methyl)benzoate
Reactant of Route 3
Methyl 4-(chloro(hydroxyimino)methyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(chloro(hydroxyimino)methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.